4,4'-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol)
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Overview
Description
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is a synthetic organic compound that features a benzofuran core with two dibromophenol groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the use of potassium tribromide as a brominating agent, which reacts with bisphenol derivatives under ambient conditions to yield the desired product . The reaction is usually carried out in solvents such as 1,4-dioxane, ethyl acetate, or tetrahydrofuran, and the process is characterized by high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale. The use of efficient brominating agents and optimized reaction conditions would be crucial for scaling up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, potentially leading to quinone derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: It can be used in the production of polymers, coatings, and other materials that benefit from its unique properties.
Mechanism of Action
The mechanism by which 4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) exerts its effects is not fully understood. its activity is likely related to the presence of the benzofuran core and dibromophenol groups, which can interact with various molecular targets. These interactions may involve binding to enzymes or receptors, disrupting microbial cell walls, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): This compound has a cyclohexane ring instead of a benzofuran core and exhibits similar bromination patterns.
4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol): This compound features a different core structure but shares the dibromophenol groups.
Uniqueness
4,4’-(2-Benzofuran-1,3-diyl)bis(2,6-dibromophenol) is unique due to its benzofuran core, which imparts distinct chemical and biological properties
Properties
CAS No. |
6315-36-2 |
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Molecular Formula |
C20H10Br4O3 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2-benzofuran-1-yl]phenol |
InChI |
InChI=1S/C20H10Br4O3/c21-13-5-9(6-14(22)17(13)25)19-11-3-1-2-4-12(11)20(27-19)10-7-15(23)18(26)16(24)8-10/h1-8,25-26H |
InChI Key |
FYXQYPGKUZHMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br |
Origin of Product |
United States |
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